4-甲氧基苯乙基溴化镁

描述

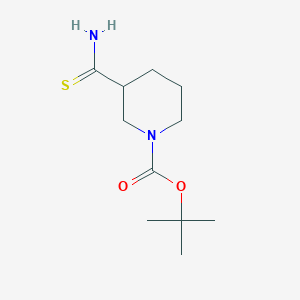

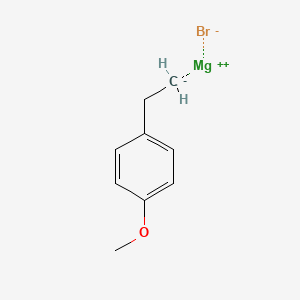

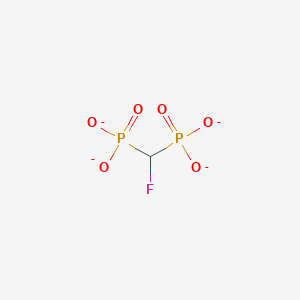

4-Methoxyphenethylmagnesium bromide is a chemical compound with the molecular formula C9H11BrMgO and a molecular weight of 239.39 g/mol .

Molecular Structure Analysis

The linear formula of 4-Methoxyphenethylmagnesium bromide is CH3OC6H4MgBr . The compound contains a magnesium atom which forms a bond with a bromine atom and a 4-methoxyphenethyl group .科学研究应用

合成和表征

- 有机合成中的催化剂:4-甲氧基苯乙基溴化镁用于有机合成,特别是在钯催化的交叉偶联反应中,以非常温和的条件合成取代的吡啶、喹啉和二嗪 (Bonnet et al., 2002)。该试剂的稳定性允许使用官能化卤化物,从而提高了该合成路线的多功能性。

复杂分子的合成

- 复杂分子的合成中:该化合物在复杂分子的合成中起着至关重要的作用,例如阿替西林,其中它用于分子内双 Michael 反应来构建复杂的分子骨架 (Ihara et al., 1986)。

材料科学和分子电子学

- 分子电子学的构建模块:4-甲氧基苯乙基溴化镁还用作分子电子学分子导线的合成前体,展示了其在材料科学和纳米技术进步中的重要性 (Stuhr-Hansen et al., 2005)。

环境和生物学研究

- 环境相关化合物的合成:它参与合成明确的内分泌干扰壬基酚异构体,这对于生物和环境研究至关重要,突出了其在环境化学和毒理学中的作用 (Boehme et al., 2010)。

作用机制

Target of Action

4-Methoxyphenethylmagnesium bromide, also known as MFCD07698772, is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are typically used in various organic synthesis reactions .

Mode of Action

The mode of action of 4-Methoxyphenethylmagnesium bromide involves the formation of carbon-carbon bonds. As a Grignard reagent, it can react with a variety of electrophilic compounds, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds .

Biochemical Pathways

As a grignard reagent, it is known to be involved in the synthesis of a wide range of organic compounds . For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used in the synthesis of a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .

Result of Action

The result of the action of 4-Methoxyphenethylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific outcomes depend on the reactants used in the synthesis process.

Action Environment

The action of 4-Methoxyphenethylmagnesium bromide, like other Grignard reagents, is sensitive to the environment. Grignard reactions typically require anhydrous (water-free) conditions and are usually carried out in solvents such as diethyl ether or tetrahydrofuran . The presence of water or other protic solvents can quench the Grignard reagent, rendering it ineffective.

属性

IUPAC Name |

magnesium;1-ethyl-4-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSINCNMOPYKNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B1613398.png)

![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)